2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate
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Description
The compound “2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate” is a complex organic molecule. It contains a piperidinyl group, which is a common motif in many pharmaceuticals due to its ability to mimic the structure of many biologically active compounds . The compound also contains a benzo[de]isoquinoline group, which is a polycyclic aromatic hydrocarbon. These types of compounds often have interesting optical and electronic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidinyl group and the benzo[de]isoquinoline group. One possible method could involve the Vilsmeier-Haack formylation of N-arylacetamides, which has been used as a key intermediate for the preparation of 2-(piperidin-1-yl) quinoline derivatives .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperidinyl group could potentially undergo nucleophilic substitution reactions, and the benzo[de]isoquinoline group could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Photopolymerization and Dye Synthesis
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate has been utilized in the synthesis of acrylated naphthalimide dyes, such as ND-N-EA and ND-N-BEA. These dyes exhibit effective photopolymerization and high migration stability in cured films, as investigated through spectroscopic methods and real-time FT-IR spectroscopy (Yang et al., 2018).
Fluorescence Resonance Energy Transfer (FRET) Probes
This compound has been integrated into the design of fluorescence resonance energy transfer (FRET) probes, specifically in the detection of Cr3+ ions in living cells. The probe, RDNAP-PY, demonstrated high FRET efficiency and sensitivity for Cr3+ ions and was successfully used for imaging intracellular Cr3+ in various cell lines (Adhikari et al., 2019).
Fluorophores and Oligodeoxyribonucleotide Labeling
This chemical has been instrumental in the synthesis of novel fluorophores, which have shown potential in labeling oligodeoxyribonucleotides. These fluorophores, when attached to oligodeoxyribonucleotides, display good fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).
Luminescent Properties and Electron Transfer
Studies on novel piperazine substituted naphthalimide model compounds have shown that they exhibit fluorescence characteristics that are pH-dependent. This suggests potential applications in the development of pH probes and in the study of photo-induced electron transfer processes (Gan et al., 2003).
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c31-25(15-12-20-8-3-1-4-9-20)34-19-18-30-27(32)22-11-7-10-21-24(29-16-5-2-6-17-29)14-13-23(26(21)22)28(30)33/h1,3-4,7-15H,2,5-6,16-19H2/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYINOLZDSTXIGR-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C=CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)/C=C/C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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